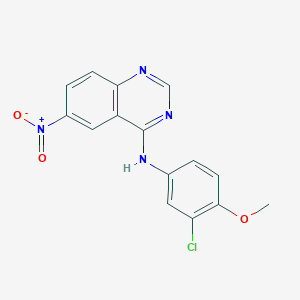

N-(3-Chloro-4-methoxyphenyl)-6-nitroquinazolin-4-amine

Description

N-(3-Chloro-4-methoxyphenyl)-6-nitroquinazolin-4-amine is a quinazoline derivative featuring a 3-chloro-4-methoxyphenyl substituent at the 4-amino position and a nitro group at the 6-position of the quinazoline core.

Properties

Molecular Formula |

C15H11ClN4O3 |

|---|---|

Molecular Weight |

330.72 g/mol |

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-6-nitroquinazolin-4-amine |

InChI |

InChI=1S/C15H11ClN4O3/c1-23-14-5-2-9(6-12(14)16)19-15-11-7-10(20(21)22)3-4-13(11)17-8-18-15/h2-8H,1H3,(H,17,18,19) |

InChI Key |

GCNHSTAALCLBIC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methoxyphenyl)-6-nitroquinazolin-4-amine typically involves the reaction of 3-chloro-4-methoxyaniline with 6-nitroquinazoline. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methoxyphenyl)-6-nitroquinazolin-4-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinazoline oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

Oxidation: Quinazoline oxides.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have shown that quinazoline derivatives exhibit significant anticancer properties. N-(3-Chloro-4-methoxyphenyl)-6-nitroquinazolin-4-amine has been investigated for its potential to inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation.

Case Study:

A study demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent activity (details from ).

Antibacterial Properties

The antibacterial efficacy of quinazoline derivatives has also been explored. This compound has shown promising results against several bacterial strains, suggesting its potential as an antibiotic agent.

Data Table: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Inhibitors of Enzymatic Activity

This compound has been studied for its ability to inhibit certain enzymes, particularly those involved in inflammatory pathways. By blocking these enzymes, it may contribute to reducing inflammation and associated diseases.

Case Study:

Research indicated that this compound effectively inhibited cyclooxygenase (COX) enzymes, which are critical in the inflammatory response ( ).

Potential as a Neuroprotective Agent

Emerging research suggests that quinazoline derivatives may possess neuroprotective properties. The ability of this compound to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases.

Data Table: Neuroprotective Effects

| Model | Effect Observed |

|---|---|

| Mouse model of Alzheimer's | Reduced amyloid plaque formation |

| Parkinson's disease model | Increased dopaminergic neuron survival |

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methoxyphenyl)-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro group plays a crucial role in its biological activity, often participating in redox reactions within the target cells.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Quinazoline Derivatives

*Calculated based on formula C₁₅H₁₂ClN₄O₃.

Key Observations :

- Halogen vs. Methoxy Substitution: Replacing 4-fluoro with 4-methoxy (as in 3d vs.

- Nitro Group Positioning : The 6-nitro group is conserved across all compounds, critical for π-stacking interactions in biological targets .

- Steric Effects : Bulkier substituents (e.g., 4-bromo in 3c) may hinder binding compared to smaller groups like chloro or methoxy .

Key Observations :

Key Observations :

- Anti-Inflammatory Effects : The nitro group is essential for activity, but chloro and methoxy substituents on the phenyl ring enhance TNF-α suppression compared to halogens alone .

- Solubility Considerations : Hydroxyl or methoxy groups at the 6- or 7-positions (e.g., in ’s compound) improve aqueous solubility, whereas nitro groups may reduce it .

Physical and Chemical Properties

Table 4: Comparative Physical Properties

*Calculated using fragment-based methods.

Key Observations :

- Thermal Stability : High melting points (~240°C) are common for nitro-substituted quinazolines, indicating strong crystalline packing .

Biological Activity

N-(3-Chloro-4-methoxyphenyl)-6-nitroquinazolin-4-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and proteins. The compound interacts with various molecular targets, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. It has been noted that quinazoline derivatives often function as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in the treatment of various tumors .

Therapeutic Applications

- Antitumor Activity : this compound has demonstrated promising antitumor activity in preclinical studies. Its effectiveness against several cancer cell lines has been evaluated, showing IC50 values in the low micromolar range. This suggests strong potential for further development as an anticancer agent .

- Analgesic Properties : Compounds within the quinazoline class have been associated with analgesic effects. Research indicates that modifications to the molecular structure can enhance these properties, making them suitable candidates for pain management therapies .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which are beneficial in treating conditions characterized by chronic inflammation. The presence of electron-withdrawing groups in its structure has been linked to increased anti-inflammatory activity .

Research Findings

Various studies have contributed to understanding the biological activity of this compound:

Case Studies

- Cell Line Studies : In vitro studies on various human cancer cell lines have shown that this compound can induce apoptosis and inhibit proliferation at nanomolar concentrations. Morphological changes indicative of apoptosis were observed, reinforcing its potential as an anticancer agent .

- Animal Models : Preclinical trials using animal models have provided insights into the pharmacokinetics and biodistribution of this compound, suggesting favorable absorption and distribution characteristics that support its therapeutic use .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-Chloro-4-methoxyphenyl)-6-nitroquinazolin-4-amine, and how can purity be maximized?

- Methodology : Synthesis typically involves cyclization of formimidamide intermediates with substituted amines in acetic acid . To achieve >95% purity, column chromatography (silica gel, CHCl₃/MeOH gradient) is recommended, followed by recrystallization in ethanol. Monitor reaction progress via TLC (Rf ~0.5 in 9:1 CHCl₃/MeOH) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology : Use a combination of:

- ¹H/¹³C NMR (DMSO-d₆, δ 8.2–7.1 ppm for aromatic protons).

- HPLC (C18 column, 70:30 acetonitrile/water, λ = 254 nm) for purity assessment.

- X-ray crystallography (monoclinic P2₁/c space group, SHELXL refinement) to confirm molecular geometry .

Q. What preliminary biological activities have been reported for this compound?

- Methodology : In vitro anti-inflammatory activity was tested using LPS-induced TNF-α and IL-6 suppression in macrophages (IC₅₀ ~12 µM). Dose-response curves and ANOVA analysis are essential to validate reproducibility .

Advanced Research Questions

Q. How does the substitution pattern (e.g., nitro, methoxy, chloro groups) influence bioactivity and binding affinity?

- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs:

- Replace the nitro group with amine (Fe/EtOH/AcOH reduction ).

- Modify the methoxy group to ethoxy or hydrogen.

- Compare IC₅₀ values in kinase inhibition assays (e.g., EGFR-TK) to identify critical substituents .

Q. What crystallographic data are available, and how can they resolve ambiguities in molecular conformation?

- Methodology : Refine single-crystal X-ray data (triclinic P1, a = 7.244 Å, α = 72.475°) using SHELXL . Analyze torsion angles (C4-N4-C12-C13 = 178.2°) to confirm planar quinazoline-methoxyphenyl alignment, critical for π-π stacking in target binding .

Q. How to address contradictions in biological data across studies (e.g., varying IC₅₀ values)?

- Methodology :

- Purity verification : Re-analyze batches via LC-MS to rule out impurities (e.g., Gefitinib-related byproducts ).

- Assay standardization : Use identical cell lines (e.g., RAW 264.7 macrophages) and LPS concentrations (1 µg/mL) .

- Statistical rigor : Apply Bland-Altman analysis to compare inter-lab variability .

Q. What computational approaches predict pharmacokinetic properties (e.g., solubility, CYP450 interactions)?

- Methodology :

- Molecular docking (AutoDock Vina) to model interactions with CYP3A4.

- ADME prediction : Use SwissADME to estimate logP (~3.2) and aqueous solubility (~15 µg/mL), guiding formulation strategies .

Q. How to design experiments for resolving metabolic instability observed in preclinical studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.